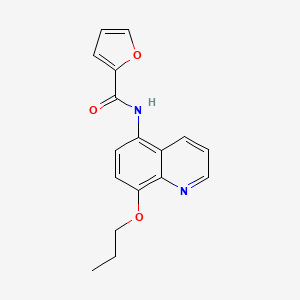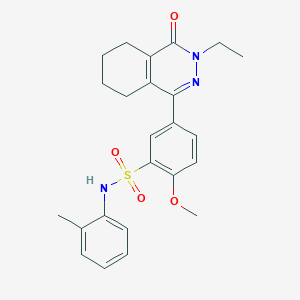![molecular formula C25H28N2O4 B11320798 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320798.png)
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-metoxifenil)-2-(pirrolidin-1-il)etil]-5,7-dimetil-4-oxo-4H-cromeno-2-carboxamida es un complejo compuesto orgánico que presenta un anillo de pirrolidina, un grupo metoxifenilo y un andamiaje de cromeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(4-metoxifenil)-2-(pirrolidin-1-il)etil]-5,7-dimetil-4-oxo-4H-cromeno-2-carboxamida típicamente implica varios pasos:
Formación del Andamiaje de Cromeno: El núcleo de cromeno se puede sintetizar mediante una reacción de condensación que involucra salicilaldehído y un β-cetoéster adecuado en condiciones ácidas o básicas.
Introducción del Anillo de Pirrolidina: El anillo de pirrolidina se puede introducir a través de una reacción de sustitución nucleofílica, donde un precursor de haluro adecuado reacciona con pirrolidina.
Unión del Grupo Metoxifenilo: El grupo metoxifenilo se puede introducir a través de una reacción de alquilación de Friedel-Crafts.
Acoplamiento Final: El paso final implica acoplar los compuestos intermedios para formar el producto deseado, a menudo utilizando técnicas de formación de enlaces amida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenilo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro del andamiaje de cromeno.
Sustitución: El anillo de pirrolidina puede participar en reacciones de sustitución nucleofílica, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución nucleofílica pueden involucrar reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Principales Productos
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas del andamiaje de cromeno.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[2-(4-metoxifenil)-2-(pirrolidin-1-il)etil]-5,7-dimetil-4-oxo-4H-cromeno-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a sus características estructurales únicas y su actividad biológica.
Estudios Biológicos: Se utiliza en estudios que investigan su interacción con varios objetivos biológicos, incluidas enzimas y receptores.
Biología Química: El compuesto sirve como una sonda para estudiar vías y mecanismos biológicos.
Aplicaciones Industriales: Se puede utilizar en el desarrollo de nuevos materiales o como precursor de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de N-[2-(4-metoxifenil)-2-(pirrolidin-1-il)etil]-5,7-dimetil-4-oxo-4H-cromeno-2-carboxamida implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de pirrolidina y el andamiaje de cromeno interactúan con varias enzimas y receptores, modulando potencialmente su actividad. Las vías y los objetivos exactos pueden variar dependiendo del contexto biológico específico.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-metoxifenil)-2-(4-pirrolidin-1-ilquinazolina-2-sulfonil)-acetamida
- N-(2-metoxifenil)-2-(4-piperidin-1-il quinazolina-2-sulfonil)-acetamida
- N-(4-metoxifenil)-2-(4-morfolin-4-ilquinazolina-2-sulfonil)-acetamida
Unicidad
N-[2-(4-metoxifenil)-2-(pirrolidin-1-il)etil]-5,7-dimetil-4-oxo-4H-cromeno-2-carboxamida es única debido a su combinación de un anillo de pirrolidina, un grupo metoxifenilo y un andamiaje de cromeno. Esta combinación proporciona un conjunto distinto de propiedades químicas y biológicas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C25H28N2O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-16-12-17(2)24-21(28)14-23(31-22(24)13-16)25(29)26-15-20(27-10-4-5-11-27)18-6-8-19(30-3)9-7-18/h6-9,12-14,20H,4-5,10-11,15H2,1-3H3,(H,26,29) |
Clave InChI |
LVOPCVTXLQBYJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11320722.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320742.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide](/img/structure/B11320746.png)
![4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid](/img/structure/B11320749.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11320750.png)
![(3-fluorophenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11320770.png)
![N-{4-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11320776.png)
![2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11320784.png)
![2-Methylpropyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11320789.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11320791.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320806.png)
![2-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320808.png)
